molecular formula C3H8 B3044144 1,1,1-Trideuteriopropane CAS No. 2875-97-0

1,1,1-Trideuteriopropane

Cat. No.: B3044144
CAS No.: 2875-97-0
M. Wt: 47.11 g/mol
InChI Key: ATUOYWHBWRKTHZ-FIBGUPNXSA-N
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Description

1,1,1-Trideuteriopropane (C₃H₅D₃) is a deuterated derivative of propane, where three hydrogen atoms on the terminal methyl group are replaced by deuterium (²H or D). This isotopic substitution alters its physical and spectroscopic properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy as a solvent or isotopic tracer . Unlike halogenated derivatives, deuterated compounds generally retain the chemical reactivity of their non-deuterated analogs but exhibit differences in bond strength (C–D vs. C–H) and molecular mass, which influence kinetic isotope effects and thermodynamic stability .

Properties

IUPAC Name

1,1,1-trideuteriopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

47.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trideuteriopropane can be synthesized through the deuteration of propane. One common method involves the catalytic exchange of hydrogen atoms in propane with deuterium atoms using a deuterium gas atmosphere and a suitable catalyst such as palladium on carbon. The reaction is typically carried out under elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of propane and deuterium gas over a catalyst bed at controlled temperatures and pressures. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trideuteriopropane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated alcohols, aldehydes, or carboxylic acids.

    Reduction: It can be reduced to form deuterated alkanes.

    Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogens and halogenating agents.

Major Products:

    Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.

    Reduction: Deuterated alkanes.

    Substitution: Various deuterated organic compounds depending on the substituent introduced.

Scientific Research Applications

1,1,1-Trideuteriopropane is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of hydrogen atoms in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trideuteriopropane primarily involves its role as an isotopic tracer. The presence of deuterium atoms allows researchers to track the movement and transformation of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

Key Observations :

  • Deuterated propane has a marginally higher boiling point than propane (-42°C vs. -42.1°C) due to increased molecular mass and stronger C–D bonds .
  • Halogenated analogs (e.g., 1,1,1-Trichloroethane) exhibit significantly higher boiling points and lower vapor pressures due to stronger intermolecular forces (dipole-dipole interactions) .

Chemical Reactivity and Stability

  • Deuterium Isotope Effects : The C–D bond in this compound is ~5–10% stronger than C–H, reducing reaction rates in processes like C–H bond cleavage. This property is exploited in kinetic studies and tracer applications .
  • Halogenated Derivatives : Chlorinated compounds (e.g., 1,1,1-Trichloroethane) are less reactive toward radical reactions but susceptible to nucleophilic substitution or dehydrohalogenation. Fluorinated analogs (e.g., Heptafluoropropane) are highly stable due to strong C–F bonds .
  • Environmental Degradation: Chlorinated propanes (e.g., 1,1,1-TCA) decompose via electron beam (EB) irradiation, with efficiency ranked as TCE > 1,1-DCE > 1,1-DCA > 1,1,1-TCA .

Toxicity and Environmental Impact

Table 2 summarizes toxicity and environmental

Compound Acute Toxicity (LC₅₀, inhalation) Environmental Persistence Ozone Depletion Potential (ODP)
This compound Low (no known toxicity) Non-persistent 0
1,1,1-Trichloroethane 10,000 ppm (rat, 4h) High (years in groundwater) 0.1–0.5
Heptafluoropropane Low Moderate 0 (non-ozone depleting)
Heptachloropropane High (CNS depression) Very High Not assessed

Key Findings :

  • 1,1,1-Trichloroethane acts as a central nervous system (CNS) depressant and is regulated under the Montreal Protocol due to ozone depletion risks .
  • Deuterated propane poses minimal environmental or health risks, contrasting sharply with chlorinated derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trideuteriopropane
Reactant of Route 2
1,1,1-Trideuteriopropane

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